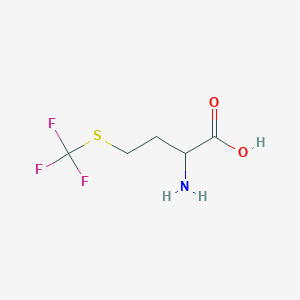

2-Amino-4-(trifluoromethylsulfanyl)butanoic acid

CAS No.:

Cat. No.: VC1606006

Molecular Formula: C5H8F3NO2S

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8F3NO2S |

|---|---|

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 2-amino-4-(trifluoromethylsulfanyl)butanoic acid |

| Standard InChI | InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) |

| Standard InChI Key | YLJLTSVBCXYTQK-UHFFFAOYSA-N |

| Canonical SMILES | C(CSC(F)(F)F)C(C(=O)O)N |

Introduction

Chemical Structure and Properties

2-Amino-4-(trifluoromethylsulfanyl)butanoic acid is a fluorinated amino acid with the molecular formula C₅H₈F₃NO₂S and a molecular weight of 203.19 g/mol . The compound is characterized by the presence of a trifluoromethyl group attached to a sulfur atom in the side chain, creating a trifluoromethylsulfanyl moiety that replaces the methylsulfanyl group found in methionine.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-Amino-4-(trifluoromethylsulfanyl)butanoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈F₃NO₂S | |

| Molecular Weight | 203.19 g/mol | |

| Boiling Point | 260.6°C at 760 mmHg | |

| Density | 1.45 g/cm³ | |

| Flash Point | 111.4°C | |

| InChI | InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 | |

| InChI Key | YLJLTSVBCXYTQK-VKHMYHEASA-N | |

| Canonical SMILES | C(CSC(F)(F)F)C(C(=O)O)N | |

| Isomeric SMILES | C(CSC(F)(F)F)C@@HN |

The compound exhibits significant stability in acidic conditions as demonstrated by its resistance to β-elimination side reactions during synthesis . This stability is an important characteristic for its potential applications in pharmaceutical development.

Stereochemistry

2-Amino-4-(trifluoromethylsulfanyl)butanoic acid contains a stereogenic center at the α-carbon position, resulting in two possible enantiomers: (S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid and (R)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid . The (S)-enantiomer, also known as L-trifluoromethionine or (S)-2-amino-4-((trifluoromethyl)thio)butanoic acid, is the more biologically relevant form and has been more extensively studied .

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 2-amino-4-(trifluoromethylsulfanyl)butanoic acid, including both racemic and enantiomerically pure forms.

Reductive Trifluoromethylation

A robust method for synthesizing trifluoromethionine involves reductive trifluoromethylation of amino acid disulfides using a CF₃I/Na/Liq.NH₃ system . This approach is particularly valuable for multigram synthesis and represents one of the more scalable methods for producing this compound . The reaction typically proceeds through the formation of a trifluoromethylthiolate intermediate that subsequently reacts with the amino acid disulfide.

Stereoselective Synthesis via Cyclic Sulfamidates

A stereoselective approach to synthesizing enantiomerically pure 2-amino-4-(trifluoromethylsulfanyl)butanoic acid utilizes serine-derived cyclic sulfamidates as starting materials . The synthesis involves nucleophilic trifluoromethylthiolation of the cyclic sulfamidate followed by deprotection:

-

Formation of cyclic sulfamidates from L- or D-serine derivatives

-

Nucleophilic trifluoromethylthiolation using reagents such as PDFA (Ph₃P⁺CF₂CO₂⁻) and elemental sulfur (S₈) in the presence of a fluoride source

-

Hydrolysis under acidic conditions to obtain the final product

This method delivers the desired products with excellent enantiopurity (ee > 99%), making it particularly valuable for applications requiring stereochemically pure compounds .

Large-Scale Preparation Methods

For industrial or pharmaceutical applications requiring substantial quantities, a method has been developed specifically for large-scale preparation (>150 g) of (S)-N-Fmoc-2-amino-4-(trifluoromethylsulfanyl)butanoic acid . This approach employs:

-

A recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base

-

Alkylation with CF₃-CH₂-I under basic conditions

-

Disassembly of the alkylated Ni(II) complex to recover both the chiral auxiliary and the trifluorinated amino acid

This procedure has been successfully reproduced multiple times, yielding over 300 g of the target compound with chemical yields of 75-80% .

Synthesis for Radiolabeling Applications

For positron emission tomography (PET) imaging applications, methods have been developed to synthesize 18F-labeled trifluoromethylated amino acids . These radiosynthetic approaches involve:

-

Nucleophilic 18F-trifluoromethylthiolation of cyclic-sulfamidates

-

Deprotection under acidic conditions

-

Purification to obtain the desired products with high radiochemical yields and excellent enantiopurity

Biological Properties and Applications

2-Amino-4-(trifluoromethylsulfanyl)butanoic acid demonstrates a range of biological properties that make it valuable for various applications in biochemistry, pharmaceutical research, and medicine.

Bioisosterism and Drug Design

One of the most significant applications of 2-amino-4-(trifluoromethylsulfanyl)butanoic acid is as a bioisostere of the essential amino acid methionine or leucine in drug design . The trifluoromethyl group's electronic and steric properties can significantly alter the pharmacological profile of molecules containing this moiety, potentially enhancing:

These characteristics make trifluoromethionine derivatives valuable building blocks for the development of peptide-based drugs and other therapeutic agents .

Incorporation into Proteins

Studies have demonstrated the successful incorporation of trifluoromethionine into proteins, including bacteriophage λ lysozyme (LaL) . This incorporation provides a useful tool for studying protein structure and function. Key findings include:

-

L-trifluoromethionine can be incorporated into proteins at methionine positions, although it is inhibitory to cell growth

-

Proteins containing trifluoromethionine retain their enzymatic activity

-

The incorporation enables 19F NMR studies, providing a powerful tool for investigating protein-ligand interactions

The 19F NMR analysis of trifluoromethionine-labeled proteins provides unique insights into protein structure and dynamics, as the 19F nucleus is highly sensitive to its chemical environment .

Transport System Interactions

In cellular studies, 2-amino-4-(trifluoromethylsulfanyl)butanoic acid has demonstrated interactions with specific amino acid transport systems, particularly systems L and ASC . This property is relevant for the development of amino acid-based imaging agents or therapeutic delivery systems targeting specific cellular transport mechanisms.

PET Imaging Applications

18F-labeled trifluoromethylated amino acids have shown promise as positron emission tomography (PET) tracers, particularly for imaging gliomas and other tumors . The D-enantiomer of trifluoromethylated cysteine, a related compound, has demonstrated:

-

Efficient uptake by tumor cells

-

Good stability in vivo

-

High tumor-specific accumulation

These properties suggest potential applications for trifluoromethylated amino acids as structure-mimetic tracers for tumor imaging.

Structure-Activity Relationships and Analogues

Several related compounds and analogues of 2-amino-4-(trifluoromethylsulfanyl)butanoic acid have been synthesized and studied, providing insights into structure-activity relationships.

Trifluoromethylated Amino Acid Analogues

Various trifluoromethylated amino acid analogues have been developed, including:

These compounds exhibit different physical, chemical, and biological properties depending on the position and nature of the trifluoromethyl group, providing a range of tools for pharmaceutical and biochemical applications.

Novel Inhibitors Based on Similar Scaffolds

Related compounds such as 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids have been developed as novel inhibitors of ASCT2(SLC1A5)-mediated glutamine transport in mammalian cells . These compounds demonstrate significantly improved potency compared to previous inhibitors and represent promising leads for therapeutic development .

Stability and Metabolism

The stability and metabolism of 2-amino-4-(trifluoromethylsulfanyl)butanoic acid are important considerations for its biological applications.

Metabolic Pathways

In biological systems, trifluoromethionine can undergo metabolic transformations. A possible mechanism for the in vivo instability of the L-enantiomer has been proposed, involving:

-

Formation of a Schiff base with pyridoxal 5'-phosphate (PLP)

-

α-Deprotonation to form a quinoid intermediate

-

Elimination of trifluoromethanethiol ([CF₃SH]), which can further decompose to release fluoride

This metabolic pathway likely contributes to the observed differences in stability between the enantiomers.

Protein Incorporation Studies

Studies examining the incorporation of trifluoromethionine into proteins have found varying degrees of protein incorporation depending on the enantiomer. For example, in one study with the L-enantiomer of a related compound, protein incorporation was minimal (0.6% at 30 minutes, 4.5% at 120 minutes), while the D-enantiomer showed higher incorporation rates (5% at 30 minutes, 13% at 120 minutes) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume